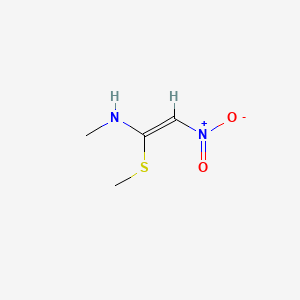

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-

Description

(Z)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a versatile nitroketene N,S-acetal with a unique push-pull electronic structure. Its ethene motif contains three functional groups: a nitro (-NO₂) electron-withdrawing group, a methylthio (-SCH₃) leaving group, and a methylamino (-NHCH₃) electron-donating group (Scheme 1, ). This ambiphilic nature allows NMSM to act as both an electrophile and nucleophile, enabling diverse applications in heterocyclic synthesis. NMSM is particularly valued for its role in multicomponent reactions (MCRs), catalyst-free protocols, and green chemistry approaches.

Properties

IUPAC Name |

(Z)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHPXZGXNYYLD-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168127-08-0, 61832-41-5 | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856LU0GV8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution from 1,1-Bis(methylthio)-2-nitroethylene

The most widely documented method involves reacting 1,1-bis(methylthio)-2-nitroethylene (NMSN) with methylamine. This single-step, catalyst-free process proceeds via nucleophilic substitution, where the methylamine displaces one methylthio group (Scheme 1).

Reaction Conditions :

The nitro group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack, while the methylthio group serves as a leaving group. Steric and electronic effects favor the formation of the (Z)-isomer due to stabilized transition states involving conjugation between the nitro and amine groups.

Table 1: Synthesis Parameters for NMSM Derivatives

| Amine Component | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methylamine | 4 | 85 |

| Benzylamine | 6 | 78 |

| L-Valine methyl ester | 8 | 65 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. For example, InCl₃-catalyzed reactions between NMSN and methylamine under microwave conditions achieve completion in 3–7 minutes with yields comparable to conventional heating. This method is particularly advantageous for industrial applications requiring rapid throughput.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

- Large-Scale Reactors : Batch reactors with temperature-controlled jacketed systems ensure consistent heat distribution.

- Solvent Recovery : Acetonitrile is recycled via distillation to minimize waste.

- Purification : Recrystallization from ethanol-water mixtures achieves >98% purity, avoiding resource-intensive chromatography.

Mechanistic Insights and Stereochemical Control

The (Z)-configuration arises from kinetic control during nucleophilic substitution. Density functional theory (DFT) studies suggest that the transition state for methylamine attack adopts a planar geometry, with the nitro group stabilizing partial positive charge development on the ethenic carbon. Post-reaction, the (Z)-isomer predominates due to diminished steric clashes between the methylamino and nitro groups (Figure 1).

Figure 1 : Proposed Transition State for (Z)-Isomer Formation

$$

\text{(Z)-NMSM} \leftrightarrow \text{Transition State} \rightarrow \text{Product}

$$

Note: The nitro group (-NO₂) and methylamino (-NHCH₃) groups occupy cis positions in the final product.

Comparative Analysis of Methodologies

Conventional vs. Microwave Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–8 h | 3–7 min |

| Energy Consumption | High | Low |

| Scalability | Moderate | High |

Microwave methods reduce energy costs by 40–60%, making them preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

N-Methyl-1-(methylthio)-2-nitroethenamine serves as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

| Application Area | Description |

|---|---|

| Building Block | Utilized in synthesizing heterocycles and other complex organic compounds. |

| Reaction Types | Engages in Michael addition reactions due to its polarized alkene structure. |

Biology

Research indicates that this compound exhibits notable biological activities:

- Mechanism of Action : It interacts with specific enzymes and receptors, modulating biochemical pathways such as oxidative stress responses.

- Potential Therapeutic Properties : Investigated for its role in drug development and as a synthetic intermediate.

Medicine

The compound has been explored for potential therapeutic applications:

- Drug Development : Acts as a precursor in synthesizing various pharmaceuticals.

- Biological Activity : Shows promise in treating conditions related to oxidative stress and other biochemical pathways.

Case Studies and Recent Findings

Recent studies have highlighted the utility of N-Methyl-1-(methylthio)-2-nitroethenamine in various reactions:

- Synthesis of Heterocycles :

- Michael Addition Reactions :

- Development of Novel Compounds :

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways, such as oxidative stress or signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

Nitro-1,1-enediamines (EDAMs)

- Structure: EDAMs are bisnucleophilic reagents with two amino groups and a nitro group on the ethene backbone (Scheme 1, ).

- Reactivity : Their dual nucleophilic sites allow reactions with electrophiles to form fused heterocycles, such as azaxanthones and spiroxindoles.

- Applications : Primarily used in antitumor and antibacterial agent synthesis.

Cyclic Nitroketene N,S-Acetals (e.g., Nithiazine)

- Structure : Cyclic derivatives like nithiazine feature a rigid bicyclic framework with nitro and thio groups.

- Reactivity: Limited to specific insecticidal pathways due to structural constraints.

- Applications: Widely used as neonicotinoid insecticides.

NMSM

- Structure: Acyclic, with flexible electrophilic (nitro) and nucleophilic (methylamino) sites (Scheme 1, ).

- Reactivity: Participates in Knoevenagel condensations, Michael additions, and electrocyclizations under diverse conditions (e.g., catalyst-free, microwave).

- Applications : Synthesizes pharmaceuticals (e.g., CDK2 inhibitors, Alzheimer’s disease therapeutics).

Table 1: Structural and Functional Comparison

Reactivity in Heterocyclization

Catalyst-Assisted Reactions

- NMSM : In(OTf)₃ catalyzes Henry reactions with 3-formylchromone to yield azaxanthones (88% yield, Scheme 3, ). CuCl and ZnCl₂ enable spiroxindole and 4H-pyran synthesis.

- EDAMs: Require In(OTf)₃ or Ag₂CO₃ for electrocyclization cascades (e.g., chromeno[2,3-d]pyrimidines).

Catalyst-Free Reactions

- NMSM : Forms benzo[g]chromene-5,10-diones (Scheme 45, ) and fused 4H-pyrans via MCRs without catalysts.

- EDAMs: Limited reports of catalyst-free protocols.

Table 2: Reaction Yields Under Different Conditions

Biological Activity

Overview

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, is an organic compound with the molecular formula C₄H₈N₂O₂S and a molecular weight of 148.18 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique chemical structure and potential applications.

This compound can be synthesized from carbonimidodithioic acid, N-methyl-, dimethyl ester, under controlled conditions to yield a pure product. The synthesis involves several chemical reactions including oxidation, reduction, and substitution, which are crucial for modifying its functional groups for specific biological activities.

Key Reactions:

- Oxidation: Can produce sulfoxides or sulfones.

- Reduction: Converts nitro groups to amines.

- Substitution: Allows for the introduction of various functional groups .

Biological Activity

Research indicates that N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- exhibits notable biological activities, primarily due to its interaction with biomolecules. The compound has been investigated for its potential therapeutic properties as well as its role as a synthetic intermediate in drug development.

The biological effects of N-Methyl-1-(methylthio)-2-nitroethenamine are mediated through:

- Molecular Targets: Binding to specific enzymes or receptors.

- Biochemical Pathways: Modulation of oxidative stress responses and signal transduction pathways .

Antimicrobial Activity

Studies have shown that derivatives of N-Methyl-1-(methylthio)-2-nitroethenamine exhibit antimicrobial properties. For instance, research on related nitro compounds has demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis of Heterocyclic Compounds

N-Methyl-1-(methylthio)-2-nitroethenamine serves as a versatile building block in synthesizing heterocyclic compounds. These compounds are significant in pharmaceutical chemistry due to their presence in numerous biologically active molecules. The compound's structure allows it to participate in Michael addition reactions, making it valuable for creating complex drug scaffolds .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine in heterocyclic chemistry?

This compound is frequently synthesized via multi-component reactions (MCRs) involving aldehydes, amines, and other nucleophiles. Key methods include:

- Knoevenagel/Michael addition cascades : Reactions with aldehydes and pyrazolones under ZnCl₂ or Brønsted acid catalysis, forming pyranopyrazoles or chromenopyrazoles via intermediate Michael adducts and MeSH elimination .

- Catalyst-free approaches : For example, coupling 2-hydroxy-1,4-naphthoquinone, aldehydes, and (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine in aqueous ethanol yields benzo[g]chromene derivatives .

- Microwave-assisted synthesis : InCl₃-catalyzed reactions with 3-cyanoacetylindoles and aldehydes achieve regioselective pyrans in 3–7 minutes .

Q. Which catalysts are effective in reactions involving (Z)-N-Methyl-1-(methylthio)-2-nitroethenamine?

Catalyst selection depends on the target heterocycle:

- Lewis acids : In(OTf)₃ promotes Henry reactions with 3-formylchromones, enabling azaxanthone synthesis via 6π-electrocyclization . CuCl facilitates annulation with styrenes to form isoxazoles .

- Brønsted acids : Trichloroacetic acid (TCAA) drives Mannich-type reactions for triazolopyrimidines .

- Green catalysts : L-proline enables solvent-free synthesis of pyrazolo[3,4-b]pyridines .

Q. What heterocycles are commonly synthesized using this compound?

It serves as a versatile nitroethylene precursor for:

Q. How is this compound utilized in multi-component reactions (MCRs)?

MCRs exploit its dual reactivity (Michael acceptor and nitro group):

- Domino reactions : With pyrazolones, aldehydes, and hydrazine, it forms pyranopyrazoles via Knoevenagel/Michael/cyclization steps .

- Annulation cascades : Silver-catalyzed electrocyclization with 3-cyanochromones yields chromeno[2,3-d]pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing heterocycles with this compound?

Use statistical optimization tools :

- Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes variables like temperature and solvent composition. For example, aqueous ethanol content and temperature were critical for benzo[g]chromene yields .

- Microwave irradiation : Reduces reaction times (e.g., from hours to minutes) and improves yields in thiazolo[3,2-c]pyrimidine synthesis .

Q. What mechanistic pathways govern its reactivity in heterocyclization?

Key steps include:

- Michael addition : Nitroethylene acts as an electrophile, e.g., in pyranopyrazole formation via open-chain intermediates .

- Tautomerization/cyclization : Imine-enamine tautomerization precedes intramolecular O/N-cyclization in pyrazole-pyridine syntheses .

- Electrocyclization : Silver-catalyzed 6π-electrocyclization forms chromeno-pyrimidines .

Q. How are catalyst-free strategies applied to its reactions?

Q. How to address contradictions in catalytic efficiency across studies?

Q. What green chemistry principles apply to its use?

Q. What analytical techniques validate its reaction products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.